N-1,3-苯并噻唑-2-基-1-(4-氟苯甲酰)-3-哌啶甲酰胺
描述
N-1,3-benzothiazol-2-yl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, commonly known as BFPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. BFPC belongs to the class of benzothiazole derivatives and is known for its unique chemical properties that make it an ideal candidate for drug development.
科学研究应用
合成和抗菌活性
与N-1,3-苯并噻唑-2-基-1-(4-氟苯甲酰)-3-哌啶甲酰胺相关的衍生物的研究显示出显着的抗菌活性。一项研究重点介绍了取代的2-氨基苯并噻唑衍生物的合成、构效关系 (SAR)、计算机模拟评估和抗菌研究。这些化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他微生物菌株表现出良好的活性,表明它们作为抗菌剂的潜力 (Anuse 等人,2019)。
另一项研究合成了新型3-[6'氟-7'-取代-(1',3')苯并噻唑-2'-基]对苯磺酰胺-2-硝基苯(1,3)噻唑烷-4-酮化合物,并筛选了它们的抗菌活性。研究结果表明,这些化合物由于药理学证明的治疗潜力而具有作为有效的生物动力剂的潜力 (Jagtap 等人,2010)。
抗结核活性
已研究与N-1,3-苯并噻唑-2-基-1-(4-氟苯甲酰)-3-哌啶甲酰胺相关的化合物对它们的潜在抗结核活性。一系列乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯对结核分枝杆菌表现出活性,有希望的化合物对MTB DNA 促旋酶和结核分枝杆菌 GyrB ATPase 表现出抑制活性,表明它们作为新型抗结核剂的潜力 (Jeankumar 等人,2013)。
抗精神病潜力
研究还探讨了与 N-1,3-苯并噻唑-2-基-1-(4-氟苯甲酰)-3-哌啶甲酰胺属于同一化学家族的化合物的抗精神病潜力。例如,新型4-(4-氟苯甲酰)哌啶衍生物作为混合 5-HT1A/5-HT2A/D2 受体配体的合成和药理学评估显示,所有化合物对中枢 5-HT2A 受体表现出高亲和力。这种药理学特征可能导致开发新的非典型抗精神病药,突出了这些化合物的多功能性和潜在治疗应用 (Diouf 等人,1999)。
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-9-7-13(8-10-15)19(26)24-11-3-4-14(12-24)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-2,5-10,14H,3-4,11-12H2,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXMEBQZHAQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。